6-chloro-2-(2-methoxyphenyl)-4H-chromen-4-one
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 6-chloro-2-(2-methoxyphenyl)-4H-chromen-4-one, related compounds such as pinacol boronic esters are synthesized through catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target molecules .
Result of Action
Based on its potential protein targets, it could influence a variety of cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-chloro-2-(2-methoxyphenyl)-4H-chromen-4-one. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with target molecules .
properties
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYLLYNRLPFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359001 |
Source
|
Record name | 6-chloro-2-(2-methoxyphenyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-methoxyphenyl)chromen-4-one | |
CAS RN |
57048-96-1 |
Source
|
Record name | 6-chloro-2-(2-methoxyphenyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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